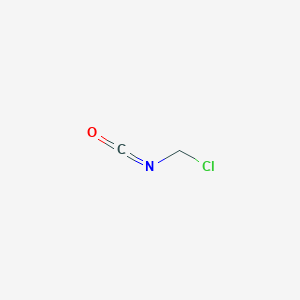

Chloromethyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis as a Reagent

CMIC can act as a methylating agent in organic synthesis. Its electrophilic carbonyl carbon readily reacts with nucleophiles, introducing a methyl group. This property has been explored in research for the synthesis of specific organic compounds, particularly N-methylated derivatives. However, due to the availability of safer alternatives like dimethyl sulfate, CMIC use in this area is uncommon. Source: Organic Chemistry by John McMurry (8th Edition, pg 782):

Studies on Isocyanate Reactivity

The high reactivity of CMIC's isocyanate group makes it a model compound for studying the reaction mechanisms of isocyanates in general. Researchers can investigate factors influencing isocyanate reactivity, such as the effect of substituents or reaction conditions. This knowledge can be applied to the development of safer and more controlled isocyanate-based reactions in various fields like polymer chemistry. Source: Industrial Chemistry by David S. Moore (7th Edition, pg 921):

Chloromethyl isocyanate is a highly reactive organic compound with the molecular formula CH₂ClNCO. It appears as a colorless liquid with a pungent odor and is recognized for its significant toxicity and corrosiveness. This compound is particularly important in industrial applications, serving as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and polymers. Its reactivity stems from the presence of both a chloromethyl group and an isocyanate functional group, which allows it to engage in diverse

CMI is a highly toxic and corrosive compound. It is a severe irritant to the eyes, skin, and respiratory system. Exposure to CMI can cause coughing, shortness of breath, pulmonary edema (fluid buildup in the lungs), and even death.

- Substitution Reactions: The compound can react with nucleophiles such as alcohols, amines, and water. This leads to the formation of substituted products like ureas and carbamates .

- Addition Reactions: It can also undergo addition reactions with compounds that possess active hydrogen atoms. For instance, when treated with alcohols, it forms urethane linkages .

Common Reagents and Conditions- Nucleophiles: Alcohols, amines, and water are typical nucleophiles that interact with chloromethyl isocyanate.

- Catalysts: Lewis acids like zinc chloride or stannic chloride are often utilized to facilitate these reactions.

Major Products Formed- Ureas: Resulting from reactions with amines.

- Carbamates: Formed through interactions with alcohols.

- Ureas: Resulting from reactions with amines.

- Carbamates: Formed through interactions with alcohols.

Chloromethyl isocyanate can be synthesized through several methods:

- Reaction of Chloromethyl Chloroformate: This method involves reacting chloromethyl chloroformate with ammonia or primary amines.

- Phosgene Reaction: A more common industrial method involves the reaction of phosgene with methylamine followed by chlorination. This process is favored for its efficiency and scalability in producing chloromethyl isocyanate on an industrial scale .

Chloromethyl isocyanate finds extensive applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of numerous drugs.

- Agriculture: Used in the production of pesticides.

- Polymer Science: Employed in the synthesis of polyurethanes and other polymeric materials.

- Biochemical Research: Utilized for modifying biomolecules to study their functions and interactions .

Research on chloromethyl isocyanate's interactions focuses on its reactivity with biological molecules. Studies indicate that it can modify amino acids and proteins, impacting their structure and function. Such modifications are valuable for understanding biochemical pathways but also highlight the compound's potential hazards due to its reactivity and toxicity .

Several compounds share structural similarities with chloromethyl isocyanate, but each has unique properties:

| Compound Name | Structure/Group | Unique Features |

|---|---|---|

| Methylisocyanate | CH₃NCO | Lacks the chloromethyl group; less reactive |

| Ethylisocyanate | C₂H₅NCO | Contains an ethyl group; used in similar applications |

| Phenylisocyanate | C₆H₅NCO | Contains a phenyl group; used primarily in organic synthesis |

| 4-(Chloromethyl)phenyl isocyanate | C₈H₆ClNO | Similar structure but includes a phenyl group; used in specific applications |

Uniqueness

Chloromethyl isocyanate's distinct chloromethyl group imparts unique reactivity compared to other isocyanates. This characteristic makes it particularly useful in specific industrial processes and research applications where tailored reactivity is required .

Traditional phosgenation represents the most extensively utilized industrial method for synthesizing chloromethyl isocyanate and other isocyanate compounds [1] [2]. This methodology relies on the reaction between organic amines and phosgene (carbonyl chloride, COCl₂) under controlled conditions to produce the desired isocyanate along with hydrogen chloride as a by-product.

The phosgenation process operates through a two-stage mechanism that ensures optimal conversion rates and minimizes undesirable side reactions [3]. Cold phosgenation constitutes the initial stage, conducted within the temperature range of 0 to 70°C. During this phase, the primary reaction involves the formation of carbamoyl chloride intermediates through the interaction of the amine precursor with phosgene:

R-NH₂ + COCl₂ → R-NHCOCl + HCl

Simultaneously, hydrogen chloride reacts with unreacted amine to form amine hydrochloride salts, which serve as important intermediates in the subsequent reaction stages [3].

Hot phosgenation follows as the second stage, conducted at temperatures ranging from 80 to 200°C. This elevated temperature facilitates the decomposition of carbamoyl chloride intermediates to yield the final isocyanate product:

R-NHCOCl → R-NCO + HCl

The process generates substantial quantities of hydrogen chloride, which requires careful management and disposal or recycling considerations [2].

Industrial implementation of phosgenation distinguishes between liquid-phase and gas-phase methodologies based on reaction conditions and the physical state of the organic amine substrate [1]. Liquid-phase phosgenation subdivides into salt phosgenation and direct phosgenation techniques. Salt phosgenation involves the preliminary formation of amine hydrochloride or carbonate salts through reaction with hydrogen chloride or carbon dioxide, followed by subsequent phosgenation with liquid phosgene. This approach enables isocyanate production under relatively mild conditions, including room temperature operation, although it requires extended reaction times and higher solvent volumes [2].

Direct phosgenation provides an alternative liquid-phase approach through immediate conversion of organic amines with phosgene to produce isocyanates. This method proves particularly suitable for amine compounds characterized by high boiling points, low volatility, and reduced reactivity [2]. Major chemical manufacturers, including Wanhua Chemical, BASF, Covestro, and Huntsman, employ liquid gasification technology for large-scale isocyanate production.

Gas-phase phosgenation offers enhanced efficiency through reduced reaction residence times, typically less than one minute, and increased space-time yields compared to liquid-phase alternatives [1]. This methodology demonstrates superior performance in terms of reduced by-product formation and lower energy consumption. Preliminary pilot testing indicates that gas-phase processes can achieve approximately 80% reduction in solvent consumption and 60% decrease in energy requirements compared to conventional liquid-phase systems [1].

Phosgene itself is produced industrially through the reaction of purified carbon monoxide with chlorine gas over activated carbon catalyst at temperatures between 50 and 150°C [4]. The reaction proceeds according to the equation:

CO + Cl₂ → COCl₂ (ΔHrxn = -107.6 kJ/mol)

World production of phosgene was estimated at 2.74 million tonnes in 1989, with approximately 75-80% consumed for isocyanate production [4].

Modern Non-Phosgene Synthesis Approaches

Contemporary research has focused extensively on developing non-phosgene alternatives for isocyanate synthesis due to safety, environmental, and regulatory concerns associated with phosgene utilization [5] [6]. These alternative methodologies aim to eliminate the use of highly toxic phosgene while maintaining comparable efficiency and economic viability for industrial applications.

The thermal decomposition of carbamates represents the most promising non-phosgene route for isocyanate synthesis [7]. This approach involves the formation of carbamate intermediates through various pathways, followed by thermal cracking to produce isocyanates and alcohol by-products. The general reaction pathway proceeds through the following sequence:

R-NH₂ + CO₂ + R'OH → R-NHCOOR' + H₂O

R-NHCOOR' → R-NCO + R'OH

Dimethyl carbonate methodology constitutes one of the primary non-phosgene approaches [7]. This process involves the reaction of nitro-amino compounds with dimethyl carbonate to form methyl carbamate intermediates. The carbamate subsequently undergoes thermal decomposition at temperatures between 190-240°C under reduced pressure (7.33 kPa) to yield the desired isocyanate and methanol. Research has demonstrated that this approach can achieve isocyanate yields exceeding 90% under optimized conditions [7].

Urea-based synthesis provides another viable non-phosgene alternative [7]. This methodology employs urea as a carbonylating agent in reactions with nitro-amino compounds to produce carbamate intermediates. The process offers advantages in terms of raw material availability and reduced toxicity compared to phosgene-based approaches, although it requires careful optimization of reaction conditions to achieve acceptable conversion rates.

Carbon monoxide-based methodologies represent direct routes to isocyanate formation [2]. Route 2, identified as the most concise pathway, involves direct reaction of nitro compounds with carbon monoxide to produce isocyanates without intermediate carbamate formation. This approach eliminates the thermal decomposition step required in carbamate-based processes, potentially offering improved atom economy and reduced energy requirements.

Curtius reaction methodology provides an azide-mediated synthesis route for isocyanate production . This approach involves the conversion of carboxylic acids to acyl azides, followed by thermal or photochemical decomposition to yield isocyanates and nitrogen gas. The reaction proceeds through the following general mechanism:

R-COOH → R-CON₃ → R-NCO + N₂

Research has demonstrated the application of Curtius reactions for synthesizing chloroalkyl isocyanates, including compounds structurally related to chloromethyl isocyanate [9].

Alternative phosgene substitutes have been developed to address safety concerns while maintaining synthetic utility [10]. Diphosgene (trichloromethyl chloroformate, ClCO₂CCl₃) serves as a liquid phosgene equivalent that offers improved handling characteristics due to its liquid state at room temperature [11]. The compound decomposes to release phosgene equivalents according to the reaction:

2 RNH₂ + ClCO₂CCl₃ → 2 RNCO + 4 HCl

Triphosgene (bis(trichloromethyl) carbonate) represents another solid phosgene substitute that provides enhanced safety through its crystalline form while delivering three phosgene equivalents per molecule [12] [13]. Despite improved handling characteristics, both diphosgene and triphosgene retain significant toxicity and require appropriate safety precautions during use.

Recent developments in carbonylation chemistry have introduced novel approaches utilizing carbon dioxide as a renewable carbon source [14]. Non-isocyanate polyurethane (NIPU) synthesis employs cyclic carbonates derived from carbon dioxide and epoxides to produce polyurethane materials without requiring isocyanate intermediates. While this approach does not directly produce isocyanates, it represents an important alternative pathway for polyurethane synthesis that eliminates isocyanate-related safety concerns.

Catalytic Systems for Isocyanate Formation

Catalytic systems play crucial roles in facilitating isocyanate formation reactions, particularly in non-phosgene synthesis approaches where thermal decomposition of carbamate intermediates requires efficient catalytic promotion [7] [15]. The development of effective catalyst systems has focused on optimizing conversion rates, selectivity, and operational stability under reaction conditions.

Zinc-based catalysts demonstrate exceptional performance in carbamate thermal decomposition reactions [7]. Zinc oxide (ZnO) exhibits high catalytic activity for converting various carbamate substrates to their corresponding isocyanates. Research has shown that ZnO catalysts achieve hexamethylene diisocyanate (HDI) yields reaching 86.1% under optimized reaction conditions through decomposition of hexamethylene dicarbamate [7]. The catalytic mechanism involves coordination of zinc cations with carbonyl oxygen atoms in the carbamate substrate, facilitating bond cleavage and subsequent isocyanate formation.

Composite zinc-containing catalysts provide enhanced performance through synergistic effects between multiple metal components [7]. ZnO-Al₂O₃ composite systems demonstrate superior catalytic activity compared to single-component zinc catalysts. The presence of aluminum oxide modifies the electronic environment around zinc active sites, enhancing substrate coordination and improving overall conversion efficiency. Sequential precipitation methods for catalyst preparation have proven particularly effective for maintaining optimal metal oxide properties and achieving higher surface areas [7].

Bismuth-based catalytic systems offer alternative approaches for carbamate decomposition [7] [16]. Bismuth oxide (Bi₂O₃) exhibits robust catalytic activity for thermal decomposition of aromatic carbamates. Research has demonstrated that Bi₂O₃/Fe₂O₃ composite catalysts achieve toluene diisocyanate (TDI) yields exceeding 91% at 190°C under appropriate reaction conditions [7]. The catalytic mechanism involves coordination of bismuth cations with carbamate substrates, followed by thermal activation to promote decomposition.

Bi-Zn composite oxide catalysts demonstrate synergistic effects that enhance catalytic performance beyond individual metal oxide components [16]. Studies on methyl N-phenyl carbamate decomposition using Bi-Zn catalysts with Bi/Zn molar ratios of 2:1 achieved methyl phenyl carbamate conversion rates of 86.0% with phenyl isocyanate selectivity reaching 91.7%. The addition of zinc to bismuth oxide systems promotes crystalline phase transitions from α-Bi₂O₃ to β-Bi₂O₃, which exhibits superior catalytic activity [16].

Iron-based catalytic systems provide cost-effective alternatives for carbamate decomposition reactions [7]. Iron oxide (Fe₂O₃) demonstrates universal catalytic cracking capabilities for various carbamate substrates, including methyl, propyl, butyl, and phenyl ester derivatives. The decomposition susceptibility increases with the number of carbon atoms in the alcohol portion of the carbamate, indicating that Fe₂O₃ catalysts exhibit structure-activity relationships dependent on substrate characteristics [7].

Fe₂O₃/SiO₂ composite catalysts achieve enhanced performance through cooperative effects between iron and silicon components [7]. Using toluene dicarbamate (TDC) as substrate, Fe₂O₃/SiO₂ catalysts achieved combined TDI and trimethyl isocyanate (TMI) yields reaching 99.6% at 240°C under 7.33 kPa pressure. The catalytic mechanism involves coordination of both Fe³⁺ and Si⁴⁺ cations with carbonyl oxygen in the carbamate substrate, representing a critical step in the decomposition process [7].

Ionic liquid-catalytic systems offer unique advantages for isocyanate synthesis through enhanced thermal stability and reduced volatility [7]. Bi₂O₃/Fe₂O₃ catalysts dispersed in ionic liquid media demonstrate improved performance for carbamate decomposition reactions. The ionic liquid environment facilitates better catalyst dispersion and provides enhanced heat transfer characteristics. Research using methyl 1,6-adipic carbamic acid (MHDC) with Bi₂O₃/Fe₂O₃ catalysts in ionic liquid systems achieved effective isocyanate formation while enabling improved separation of products from the reaction mixture [7].

The catalyst formation mechanism is modulated by altering the ionic liquid structure, thereby adjusting catalytic performance characteristics. Both anions and cations in ionic liquids exert varying degrees of influence on catalytic system activity. The substantial disparity in boiling points between ionic liquid-metal oxide catalytic systems facilitates improved separation of isocyanates from alcohol by-products, enhancing industrial utility [7].

Nickel-based catalytic systems provide alternative approaches for isocyanate synthesis through different mechanistic pathways [17]. Complex nickel catalysts facilitate the reaction of organic halides with metal cyanates to produce isocyanates according to the general reaction:

R-X + M-OCN → R-NCO + M-X

This approach offers potential advantages for specific synthetic applications, although it requires careful optimization of reaction conditions and catalyst composition to achieve acceptable yields and selectivity.

Metal-organic framework (MOF) catalysts represent emerging technologies for selective isocyanate transformations [18]. Amino-functionalized Ni-MOF-74 catalysts demonstrate high activity for hydroborative reduction of isocyanates to formamides, achieving conversion retention exceeding 90% after seven catalytic cycles. While this application focuses on isocyanate reduction rather than formation, it demonstrates the potential utility of MOF-based systems for isocyanate chemistry applications.

Purification and Isolation Techniques

Purification and isolation of chloromethyl isocyanate and related isocyanate compounds require specialized techniques due to their high reactivity, thermal sensitivity, and potential safety hazards [19] [20]. Industrial purification processes must effectively remove impurities while minimizing decomposition and side reactions that can reduce product quality and yield.

Distillation represents the primary purification method for isocyanate compounds [19] [20]. The process typically involves multiple stages to achieve the required purity levels for commercial applications. Initial separation focuses on removing high-boiling and low-boiling impurities along with non-evaporatable residues from the crude isocyanate stream [19]. The purification process includes three main stages: first separating the crude stream containing isocyanates, high and low boilers, and non-evaporatable residue; second, conducting intermediate purification to remove specific impurity classes; and third, performing final distillation to achieve commercial purity standards [19].

Vacuum distillation proves essential for isocyanate purification due to the thermal sensitivity of these compounds [20] [21]. Operating under reduced pressure minimizes thermal degradation and oligomer formation that can occur at elevated temperatures. Industrial vacuum distillation systems typically operate at pressures ranging from 1 to 120 mbar for coarse distillation and 1 to 80 mbar for fine distillation processes [22]. The reduced pressure enables distillation at lower temperatures, thereby minimizing yield losses due to thermal decomposition.

Specialized distillation equipment designs accommodate the unique requirements of isocyanate purification [20]. Dividing wall columns provide enhanced separation efficiency through improved mass transfer and reduced energy consumption. These systems enable simultaneous separation of multiple components in a single column, reducing equipment footprint and operational costs while maintaining high purity standards [19].

Thin film and short path distillation technologies offer advantages for heat-sensitive isocyanate compounds [21] [23]. These techniques minimize residence time at elevated temperatures through rapid heat transfer and short vapor paths. Short path evaporators operating at pressures from 0.1 to 10 Pa with condenser temperatures between 25 and 75°C have proven effective for removing unreacted isocyanate monomers from prepolymer products [23]. This approach achieves residual monomer levels below 0.15% by weight in finished products.

Temperature management throughout the distillation process requires sophisticated control systems [21]. Polyurethane prepolymers and related isocyanate-containing materials exhibit high viscosity combined with temperature sensitivity, necessitating precise temperature control from feed introduction to product discharge. Advanced thermal management systems ensure optimal separation while preventing thermal degradation of sensitive components.

Multi-stage distillation processes may be required depending on the specific product requirements and impurity profiles [21]. Sequential distillation stages enable progressive purification with each stage targeting specific impurity classes or achieving higher purity levels. This approach proves particularly effective for complex mixtures containing multiple isocyanate species or diverse impurity types.

Liquid ring compressor systems provide effective vacuum generation for industrial-scale isocyanate distillation [22]. These systems operate with specific operating fluids at pressures between 10 and 200 mbar on the suction side, with operating temperatures from -17 to +15°C. The operating liquid at the compressor outlet maintains acid value (AC) below 35,000 ppm to ensure optimal performance. Liquid ring compressors offer advantages in handling corrosive vapors and maintaining consistent vacuum levels during extended operations.

Phosgene and hydrogen chloride removal represents a critical purification step in isocyanate processing [24]. These corrosive compounds must be effectively separated to prevent equipment damage and ensure product quality. Nitrogen stripping followed by vacuum evaporation at reduced pressure (300 Pa absolute) and elevated temperature (120°C) effectively removes dissolved phosgene and hydrogen chloride from crude isocyanate streams [24].

Crystallization and recrystallization techniques provide alternative purification approaches for specific isocyanate derivatives [25]. These methods prove particularly effective for solid isocyanate compounds or when distillation presents technical challenges. Crystallization can achieve high purity levels while avoiding thermal stress associated with distillation processes.

Extraction methods offer supplementary purification capabilities for specific applications [26]. Continuous liquid-liquid extraction using appropriate solvent systems can remove targeted impurities while preserving isocyanate functionality. Research has demonstrated the application of extraction techniques for removing unreacted isocyanate monomers from reaction mixtures, achieving significant purity improvements [26].

Filtration techniques serve important roles in removing particulate impurities and solid by-products [26] [27]. Specialized filtration systems designed for reactive compounds enable removal of solid contaminants while minimizing exposure risks. Membrane filtration using appropriate materials can achieve effective separation of isocyanates from solid impurities or catalyst residues.

Quality control during purification requires specialized analytical techniques [25] [28]. High-performance liquid chromatography (HPLC) with ultraviolet detection enables quantitative analysis of isocyanate compounds and related impurities. Gas chromatography-mass spectrometry (GC-MS) provides complementary analytical capabilities for volatile isocyanate derivatives and impurity identification [25].

Industrial purification systems incorporate comprehensive safety measures due to the reactive nature and potential toxicity of isocyanate compounds [21]. Containment systems, emergency response procedures, and specialized handling equipment ensure worker safety and environmental protection during purification operations. Automated control systems minimize human exposure while maintaining precise process control.

The thermal behavior of chloromethyl isocyanate follows complex decomposition pathways that are fundamentally influenced by temperature-dependent mechanisms. Research on related isocyanate compounds reveals that thermal decomposition typically initiates at temperatures between 70-85°C, where initial deblocking reactions begin to occur [3]. The primary decomposition process involves the rupture of the thermally unstable bonds within the isocyanate structure, leading to the liberation of various decomposition products.

At moderate temperatures ranging from 150-200°C, chloromethyl isocyanate undergoes significant decomposition characterized by the evolution of carbon dioxide, hydrogen chloride, and methylamine [4] [3]. The formation of these products follows established mechanisms for isocyanate thermal degradation, where the N=C=O linkage serves as the primary site of thermal instability. The decomposition process is accompanied by continuous weight loss, as demonstrated in thermogravimetric analysis studies of similar compounds [3].

Higher temperature ranges (200-280°C) result in rapid decomposition with extensive gas evolution [4] [5]. During this phase, the compound experiences chain scission reactions that lead to the formation of complex decomposition products including carbodiimides and polymeric materials. The formation of carbodiimides represents a characteristic thermal decomposition pathway for isocyanates, where decarboxylation reactions yield these nitrogen-rich compounds [4] [6].

The most extensive decomposition occurs at temperatures exceeding 350°C, where complete pyrolytic breakdown results in the formation of char and various gaseous products [4] [5]. At these elevated temperatures, the compound undergoes complete mineralization, ultimately yielding carbon residue and simple inorganic gases. The thermal decomposition kinetics follow non-integer reaction orders due to the complexity of the multiple concurrent reactions [3].

Solubility Characteristics in Organic Media

Chloromethyl isocyanate demonstrates characteristic solubility patterns that reflect its molecular structure and the presence of both polar and non-polar functional groups. The compound exhibits excellent solubility in a wide range of organic solvents, making it highly versatile for synthetic applications. The solubility characteristics are primarily governed by the polar nature of the isocyanate group and the moderate polarity contributed by the chloromethyl substituent.

In polar protic solvents such as ethanol and methanol, chloromethyl isocyanate shows good solubility, though these solvents can potentially react with the isocyanate functionality to form carbamate products [7] [8]. The compound demonstrates enhanced solubility in polar aprotic solvents including acetone and dichloromethane, where the risk of unwanted side reactions is minimized while maintaining excellent dissolution characteristics.

Aromatic solvents such as benzene and toluene provide excellent solubility for chloromethyl isocyanate, with the aromatic systems offering favorable interactions with the compound's electronic structure [9] [10]. The solubility in these solvents is particularly advantageous for reactions involving aromatic substrates or when aromatic solvents are preferred for specific synthetic transformations.

The compound's behavior in alcoholic solvents requires particular attention, as the nucleophilic nature of alcohols can lead to reaction with the isocyanate group. Studies on related isocyanates demonstrate that solubility in n-octanol ranges from 4.0 ± 0.5 M atm⁻¹ at 298 K to 2.8 ± 0.3 M atm⁻¹ at 310 K [7] [8], indicating temperature-dependent solubility characteristics.

Water represents a special case in the solubility profile of chloromethyl isocyanate, as the compound undergoes rapid hydrolysis rather than simple dissolution [7] [8]. The hydrolysis reaction produces carbon dioxide and methylamine, effectively consuming the isocyanate functionality and preventing true solubility determination in aqueous media.

Spectroscopic Identification Markers

The spectroscopic characterization of chloromethyl isocyanate provides definitive identification markers that are essential for analytical confirmation and structural verification. The compound's spectroscopic signatures reflect the unique combination of functional groups present in its molecular structure, offering distinctive features across multiple spectroscopic techniques.

Infrared Vibrational Signatures

The infrared spectrum of chloromethyl isocyanate is dominated by the characteristic absorption of the isocyanate functional group, which provides the most diagnostic spectroscopic marker for this compound class. The N=C=O asymmetric stretching vibration appears as a strong, broad absorption in the region of 2280-2240 cm⁻¹ [11] [12], representing the most prominent and diagnostically significant feature in the infrared spectrum.

This characteristic isocyanate absorption is particularly intense due to the large dipole moment of the N=C=O group, making it easily distinguishable from other functional groups [11] [12]. The peak typically appears as a sharp, isolated absorption that stands out clearly in the spectral region between 2800 and 2000 cm⁻¹, where very few other organic functional groups absorb [11] [12].

The carbon-hydrogen stretching vibrations appear in the expected regions, with C-H stretches generally observed between 2800-3000 cm⁻¹ for aliphatic systems [13] [14]. The presence of the chloromethyl group introduces additional characteristic absorptions, including the C-Cl stretching vibration typically found in the region of 700-900 cm⁻¹ [14] [15].

The fingerprint region (1200-700 cm⁻¹) contains various bending and stretching vibrations that contribute to the compound's unique spectroscopic signature [14] [15]. These include C-N stretching vibrations around 1200-1300 cm⁻¹ and C-H bending vibrations in the 1400-1500 cm⁻¹ region, which provide additional confirmation of the molecular structure.

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information about chloromethyl isocyanate through the analysis of chemical shifts and coupling patterns. The ¹³C NMR spectrum reveals distinctive chemical shifts that are characteristic of the compound's carbon framework and functional groups.

The carbon atom of the isocyanate group typically appears in the range of 115-135 ppm [16], which is characteristic of the N=C=O carbon environment. This chemical shift reflects the unique electronic environment of the carbon atom, which is simultaneously bonded to both nitrogen and oxygen through multiple bonds, resulting in significant deshielding.

The chloromethyl carbon appears at chemical shifts in the range of 40-60 ppm [16], reflecting the deshielding effect of the chlorine substituent. This chemical shift is consistent with carbon atoms bearing electronegative substituents, where the chlorine atom's electronegativity results in downfield shifting of the carbon resonance.

¹H NMR analysis reveals the chloromethyl protons as a characteristic singlet in the region of 3.5-4.5 ppm [17] [18], reflecting the combined deshielding effects of both the chlorine atom and the adjacent isocyanate group. The chemical shift of these protons is distinctive and provides clear identification of the chloromethyl substituent.

¹⁵N NMR spectroscopy, while less commonly employed, provides additional structural confirmation through the observation of the isocyanate nitrogen, which typically appears at chemical shifts in the range of 300-400 ppm [19] [20]. This highly deshielded chemical shift is characteristic of the nitrogen environment in isocyanates, where the linear N=C=O geometry and electronic structure result in significant downfield shifting.

Reactivity Profile with Nucleophilic Agents

The reactivity of chloromethyl isocyanate with nucleophilic agents represents one of its most important chemical characteristics, governing its utility in synthetic applications and determining its chemical behavior under various conditions. The electrophilic nature of the isocyanate carbon makes it highly susceptible to nucleophilic attack, leading to the formation of various addition products depending on the nature of the nucleophile involved [6] [21].

Water represents the most fundamental nucleophilic agent in reactions with chloromethyl isocyanate, leading to rapid hydrolysis that produces carbon dioxide and methylamine [6] [21]. The reaction mechanism involves nucleophilic attack by water on the electrophilic carbon of the isocyanate group, followed by rearrangement and elimination of carbon dioxide. The reaction rate is relatively fast, with rate constants in the range of 10²-10³ M⁻¹s⁻¹ at 25°C [21].

Primary and secondary amines demonstrate exceptionally high reactivity with chloromethyl isocyanate, forming urea derivatives through nucleophilic addition reactions [6] [22]. Primary amines exhibit rate constants in the range of 10⁴-10⁵ M⁻¹s⁻¹ at 25°C, making these among the fastest reactions observed with isocyanates. Secondary amines show slightly lower reactivity with rate constants of 10³-10⁴ M⁻¹s⁻¹ under similar conditions.

Alcohols react with chloromethyl isocyanate to form carbamate (urethane) products through nucleophilic addition [6] [22]. The reactivity follows the order primary > secondary > tertiary alcohols, reflecting both steric and electronic effects. Primary alcohols typically exhibit rate constants of 10¹-10² M⁻¹s⁻¹ at 25-50°C, while secondary and tertiary alcohols show progressively lower reactivity requiring elevated temperatures for efficient reaction.

Thiols demonstrate intermediate reactivity, forming thiocarbamate products with rate constants typically in the range of 10²-10³ M⁻¹s⁻¹ at 25°C [6]. The sulfur nucleophile's larger size and different electronic characteristics compared to oxygen and nitrogen result in distinct reactivity patterns and product formation.

The hydroxide ion represents one of the most reactive nucleophiles toward chloromethyl isocyanate, with rate constants reaching 10⁴-10⁵ M⁻¹s⁻¹ at 25°C [21]. This high reactivity reflects the strong nucleophilic character of the hydroxide ion and the favorable energetics of the addition reaction.

The activation energies for these nucleophilic reactions vary significantly depending on the nature of the nucleophile, ranging from 15-25 kJ/mol for hydroxide ion to 55-65 kJ/mol for tertiary alcohols [21] [22]. These values reflect the different transition state energies and reaction mechanisms involved in the various nucleophilic addition processes.